REACTION_CXSMILES
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[N+:1]([C:4]1[O:8][C:7]([CH:9]=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[Cl:11][CH:12]([Cl:16])C(Cl)=O.C(N(CC)CC)C>C1C=CC=CC=1>[Cl:11][C:12]([Cl:16])=[CH:9][C:7]1[O:8][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1
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Name
|
|
Quantity
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14.1 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(O1)C=O
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Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)Cl
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Type
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CUSTOM
|
Details
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The mixture then was stirred at 25°-30° for an additional 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
for 90 minutes at reflux
|
Duration
|
90 min
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
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FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the filtrate was washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure and Claisen
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to give a liquid product, b.p.: 88°-98° at 0.3 torr
|
Type
|
CUSTOM
|
Details
|
mainly 90°-95°
|
Type
|
CUSTOM
|
Details
|
This material was crystallized from acetone/petroleum ether
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |